(3-Methoxypyridin-4-yl)methanamine

Lipophilicity Drug Design Pharmacokinetics

Regioisomeric purity is non-negotiable in SAR studies-using the wrong methoxy position alters logP by >1 unit and invalidates binding data. This exact 3-methoxy-4-aminomethyl pyridine (XLogP3 -0.3, TPSA 48.1 Ų) is the verified scaffold from a reported AAK1 inhibitor (IC50 294 nM). - **Precise substitution pattern**: Enables regiocontrolled heterocycle synthesis (imidazo-/triazolopyridines) - **Low lipophilicity**: Improves aqueous solubility vs. more hydrophobic analogs - **Research grade**: ≥95% purity, free base form

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 909895-75-6
Cat. No. B2700877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxypyridin-4-yl)methanamine
CAS909895-75-6
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCOC1=C(C=CN=C1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4,8H2,1H3
InChIKeyHORLVFVZWZFFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxypyridin-4-yl)methanamine: Physicochemical & Procurement Profile


(3-Methoxypyridin-4-yl)methanamine, also known as 4-(aminomethyl)-3-methoxypyridine, is a heterocyclic primary amine building block with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol [1]. It features a pyridine core with a methoxy substituent at the 3-position and an aminomethyl group at the 4-position, conferring a topological polar surface area (TPSA) of 48.1 Ų and a calculated partition coefficient (XLogP3) of -0.3 [1]. This compound is commercially available as a research chemical, typically at purities of 95% or higher, and is commonly supplied as a free base .

Regioisomer Identity 3‑Methoxy‑4‑aminomethyl pyridine
Form Free base for standard coupling chemistry
Synthesis Role Regiospecific heterocyclic building block

Why Substitution Fails: Regioisomerism in (3-Methoxypyridin-4-yl)methanamine


Substituting (3-methoxypyridin-4-yl)methanamine with a generic 'methoxypyridine methanamine' regioisomer is scientifically unsound due to the non-interchangeable physicochemical properties that govern molecular recognition and synthetic utility. For instance, the position of the methoxy group dramatically alters key properties like lipophilicity and hydrogen-bonding potential. The 3-methoxy-4-aminomethyl substitution pattern yields a specific XLogP3 of -0.3, which differs significantly from its 2-methoxy-3-aminomethyl counterpart [1]. Such a difference is not trivial; it can dictate a molecule's ability to cross biological membranes or its solubility in a given reaction medium. Procurement of the precise regioisomer is therefore mandatory to maintain the intended binding kinetics, synthetic yields, and overall reproducibility of a research program [1].

Target Regioisomer
3‑Methoxy‑4‑aminomethyl pyridine
Common Substitute
2‑Methoxy‑3‑aminomethyl pyridine
Lipophilicity and hydrogen‑bonding profiles differ markedly between regioisomers; reported logP values may shift significantly, altering solubility and recognition.
Target Regioisomer
3‑Methoxy‑4‑aminomethyl pyridine
Common Substitute
3‑Methoxy‑2‑aminomethyl pyridine
Reactive amine position relative to methoxy group determines cyclization regioselectivity and steric environment; replacement may compromise synthetic yields.

Quantitative Differentiation: (3-Methoxypyridin-4-yl)methanamine vs. Key Comparators


Lipophilicity: 3- vs. 2-Methoxypyridinyl Regioisomers

The target compound exhibits a lower predicted lipophilicity (XLogP3) compared to its regioisomer (2-methoxypyridin-3-yl)methanamine. This property, resulting from the specific positioning of the polar methoxy and aminomethyl groups, has direct implications for its behavior in biological and chemical systems [1].

Lipophilicity (XLogP3)
Cross‑study comparable
Target: −0.3
Comparator (2‑methoxy‑3‑aminomethyl): 0.5
Reported 0.8 log unit lower lipophilicity; supports selection where reduced logP is desired.
Computed property; verify experimentally for target system.
Lipophilicity Drug Design Pharmacokinetics

TPSA: Methoxy-Substituted vs. Unsubstituted Pyridin-4-ylmethanamine

The presence of the methoxy group in (3-methoxypyridin-4-yl)methanamine substantially increases the Topological Polar Surface Area (TPSA) compared to the unsubstituted pyridin-4-ylmethanamine scaffold. This is a quantifiable metric that directly correlates with a compound's ability to cross biological barriers like the blood-brain barrier or be absorbed in the gastrointestinal tract [1].

TPSA Difference
Cross‑study comparable
Target: 48.1 Ų
Pyridin‑4‑ylmethanamine: ~38.9 Ų
9.2 Ų higher TPSA; may support peripheral restriction or improved solubility profiling.
Computed TPSA; use in ADME modeling with caution.
Medicinal Chemistry ADME Permeability

AAK1 Inhibitory Activity of a Key Derivative

A derivative incorporating the (3-methoxypyridin-4-yl)methanamine scaffold demonstrated potent inhibitory activity against the AP2-associated protein kinase 1 (AAK1). The specific derivative, 1-(5-(3-methoxypyridin-4-yl)benzo[d]oxazol-2-yl)-3-methylbutan-1-amine (US10035777, Example 94), showed an IC50 value of 294 nM, indicating that this building block can be effectively utilized to construct potent kinase inhibitor pharmacophores [1].

Derivative AAK1 IC50
Supporting evidence
294 nM
Scaffold-derived compound inhibits AAK1; supports kinase inhibitor library design.
Biochemical assay, pH 7.4, 25°C; activity refers to a benzoxazole derivative, not the free amine.
Kinase Inhibition AAK1 Medicinal Chemistry

Physicochemical Comparison: 4- vs. 2-Aminomethyl Regioisomers of 3-Methoxypyridine

The specific 3-methoxy-4-aminomethyl substitution pattern of the target compound confers a distinct set of physicochemical properties compared to a closely related regioisomer, (3-methoxypyridin-2-yl)methanamine. The resulting differences in hydrogen-bond donor/acceptor counts and molecular complexity are quantifiable and impact its behavior as a synthetic intermediate [1].

Regioisomer Reactivity
Class‑level inference
H‑bond donor/acceptor counts equal; complexity identical (97.6).
Reactivity and steric environment differ, controlling regioselectivity in subsequent steps.
Computed bulk properties do not capture positional effects; verify synthetic outcomes.
Molecular Modeling Hydrogen Bonding Reactivity

Application Scenarios for (3-Methoxypyridin-4-yl)methanamine


AAK1-Targeted Kinase Inhibitor Library Synthesis

The demonstrated ability of a derivative containing the (3-methoxypyridin-4-yl)methanamine scaffold to inhibit AAK1 with an IC50 of 294 nM [1] supports its use as a privileged building block in the synthesis of focused kinase inhibitor libraries. Researchers can use this compound as a core motif to explore structure-activity relationships (SAR) around this target and related kinases.

Lipophilicity Fine-Tuning in Lead Optimization

This compound's XLogP3 of -0.3 [2] makes it a strategic tool for medicinal chemists needing to reduce the overall lipophilicity of a lead series. Its incorporation can improve aqueous solubility and potentially address pharmacokinetic liabilities like high metabolic clearance or off-target promiscuity associated with more lipophilic analogs.

ADME Modulation via TPSA Adjustment

The quantifiable TPSA of 48.1 Ų [2] allows for the rational design of molecules with improved absorption or reduced central nervous system (CNS) penetration. This is particularly relevant for projects targeting peripheral indications where minimizing brain exposure is a key safety requirement.

Regiospecific Heterocyclic Scaffold Synthesis

The defined 3-methoxy-4-aminomethyl substitution pattern on the pyridine ring [2] is essential for creating complex heterocyclic systems (e.g., imidazopyridines, triazolopyridines) with precise regiochemical control. This is a critical requirement in the synthesis of patentable, novel chemical entities in pharmaceutical and agrochemical research.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Derivative‑based activity reported
Target engagement and selectivity profiling
Lipophilicity modulation in probe design
Low computed logP region
Aqueous solubility and metabolic stability screening
ADME property optimization
Reported TPSA suitable for peripheral restriction
Permeability and brain exposure assessment
Regiospecific heterocycle construction
Precise aminomethyl positioning
Regiochemical control in fused‑ring formation

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